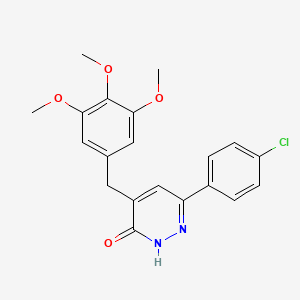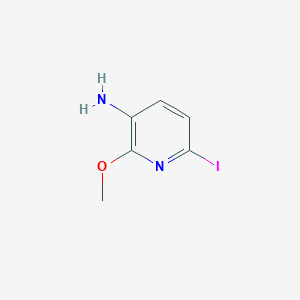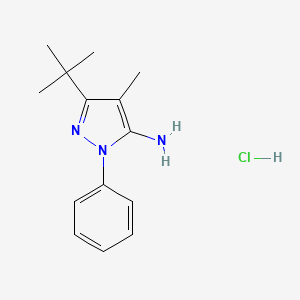
3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine” is a type of N-heterocyclic amine . N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Synthesis Analysis
An efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was reported . This was achieved by a solvent-free condensation/reduction reaction sequence starting from “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and "p-methoxybenzaldehyde" .Molecular Structure Analysis
The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis
The one-pot reductive amination proceeded by the formation in situ of the “N-(5-pyrazolyl)imine” as a key synthetic intermediate of other valuable pyrazole derivatives .Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
Field
Summary of the Application
The compound 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
Method of Application
The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives. This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .
Results or Outcomes
The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
Application in Drug Discovery
Field
Summary of the Application
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, a compound structurally similar to 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine, can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .
Method of Application
In vitro studies were conducted to evaluate the compound’s inhibitory effects .
Results or Outcomes
The compound showed potential as a therapeutic agent for Alzheimer’s disease by inhibiting key enzymes involved in the disease’s progression .
Application in Heterocyclic Compound Synthesis
Field
Summary of the Application
5-Amino-pyrazoles, which are structurally similar to 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Method of Application
These compounds are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Results or Outcomes
The synthesized compounds via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Application in Drug Design
Summary of the Application
N-tert.butylpyrazole intermediates, which are structurally similar to 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine, reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .
Method of Application
The reaction was carried out via C2 SN Ar .
Results or Outcomes
The synthesized compounds could potentially be used in drug design .
Application in Antioxidant Synthesis
Summary of the Application
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a compound structurally similar to 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine, is an antioxidant and also the main raw material of antioxidant 1010, antioxidant 1076, etc .
Method of Application
The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
Results or Outcomes
The yield of traditional methods which used sodium methylate as a catalyst was 75%~85%. Used KOH as a catalyst, under the reaction condition of material ratio: n (2,6-di-tert-butyl-phenol): (methyl acrylate)=1:1.1, dropping temperature 110 ℃, dropping for 1.5h, reaction temperature 130 ℃ for 4h, after the crystallization in methanol, filtration and desiccation, the white products were got (the average yield of 95%). The melting point was 63~65 ℃ .
Application in Click Chemistry
Summary of the Application
BTTES, a compound structurally similar to 3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine, is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .
Method of Application
The compound is used as a ligand in the CuAAC reaction .
Results or Outcomes
The use of BTTES in the CuAAC reaction can accelerate reaction rates and suppress cell cytotoxicity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-tert-butyl-4-methyl-2-phenylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-10-12(14(2,3)4)16-17(13(10)15)11-8-6-5-7-9-11;/h5-9H,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYHSMFLHKVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(C)(C)C)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

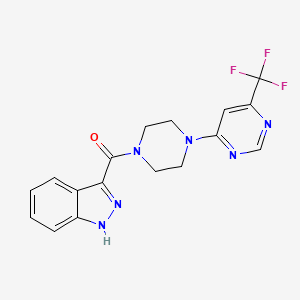
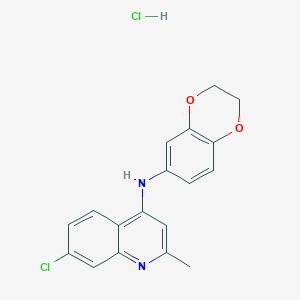
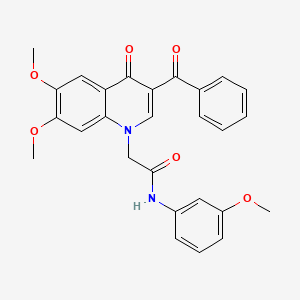
![2-(3-(2-fluorophenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2686316.png)
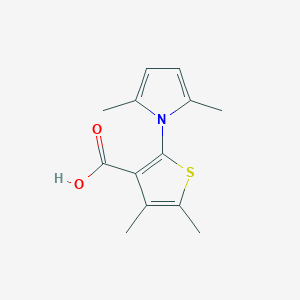
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2686321.png)
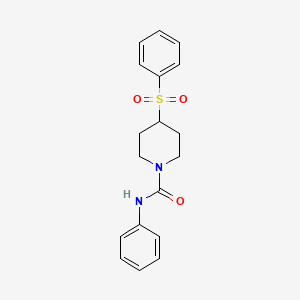
![N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2686323.png)
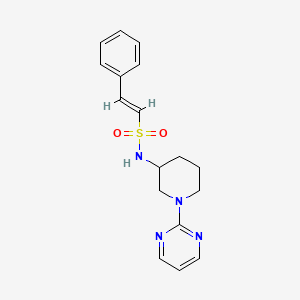
![1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2686325.png)
![methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2686326.png)
![N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B2686327.png)
